2-Aminobenzonitrile
Overview
Description
Anthranilonitrile, also known as 2-aminobenzonitrile, is an organic compound with the molecular formula C7H6N2. It is a derivative of benzonitrile and contains both an amino group and a nitrile group attached to a benzene ring. This compound is a valuable intermediate in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that this compound plays a significant role in the synthesis of various biologically active compounds .
Mode of Action
It’s known that this compound can react with co2 in the presence of alcohol amines, leading to the formation of quinazoline-2,4(1h,3h)-dione . This reaction avoids the use of noxious reagents and improves atom economy .
Biochemical Pathways
2-Aminobenzonitrile is involved in the synthesis of quinazoline-2,4(1H,3H)-dione, a key building block in the synthesis of remedial drugs for heart disease and hypertension . The conversion of CO2 to high value-added chemicals using this compound meets the requirement of environmental protection and sustainable development .
Pharmacokinetics
It’s known that this compound is insoluble in water , which could impact its bioavailability.
Result of Action
Its role in the synthesis of quinazoline-2,4(1h,3h)-dione, a compound with significant biological activity, suggests that it could have indirect effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high temperatures can speed up the reaction of CO2 with this compound . Additionally, the compound’s insolubility in water could affect its behavior in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthranilonitrile can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group, forming anthranilonitrile. Another method involves the reaction of o-bromobenzonitrile with ammonia in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, anthranilonitrile is often produced through the catalytic hydrogenation of o-nitrobenzonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: Anthranilonitrile undergoes various chemical reactions, including:
Oxidation: Anthranilonitrile can be oxidized to form anthranilic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group in anthranilonitrile can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group in anthranilonitrile can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Anthranilic acid.
Reduction: 2-Aminobenzylamine.
Substitution: Various substituted anthranilonitrile derivatives.
Scientific Research Applications
Anthranilonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.
Biology: Anthranilonitrile derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Anthranilonitrile is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Anthranilonitrile can be compared with other similar compounds, such as:
Benzonitrile: Lacks the amino group present in anthranilonitrile.
Anthranilic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Aminobenzamide: Contains an amide group instead of a nitrile group.
Uniqueness: Anthranilonitrile’s unique combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
2-aminobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPWBZNUKCSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051824 | |
Record name | 2-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-29-6 | |
Record name | 2-Aminobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthranilonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXH2B211R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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